molecular formula C18H20N4O2S B2664882 2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide CAS No. 888444-05-1

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide

Cat. No.: B2664882
CAS No.: 888444-05-1
M. Wt: 356.44
InChI Key: LDWVHKIKIWNTOJ-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as KU-55933 and is a potent inhibitor of the enzyme ATM (ataxia-telangiectasia mutated), which plays a critical role in the DNA damage response pathway.

Scientific Research Applications

Chemical Structure Analysis and Biological Activity

Research on compounds structurally related to 2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide has primarily focused on their synthesis, chemical structure analysis, and evaluation for various biological activities. While the direct studies on this specific compound might be limited, insights can be drawn from the analysis and applications of closely related chemical entities.

  • Crystal Structure and Conformational Studies : Studies on similar compounds have revealed insights into their crystal structures and conformational dynamics. For instance, research on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide demonstrated the molecule's folded conformation and how the pyrimidine ring inclines relative to the benzene ring, which is essential for understanding the chemical's reactivity and potential interactions with biological targets (Subasri et al., 2017).

  • Antitumor and Antibacterial Agents : The synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, structurally similar to the compound of interest, has been explored as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. These compounds exhibit varying degrees of potency, suggesting a promising avenue for developing new therapeutic agents (Gangjee et al., 1996).

  • Glutaminase Inhibitors : Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar functional moiety, has identified potent and selective inhibitors of kidney-type glutaminase. These inhibitors are crucial for understanding cancer metabolism and offer a potential therapeutic strategy for treating various cancer types by targeting glutaminase activity (Shukla et al., 2012).

  • Antimalarial Properties : The prophylactic effect of sulfonamide compounds against mosquito-borne infections has been studied, showing potential antimalarial properties. This research underscores the broader application of sulfanylacetamide derivatives in combating infectious diseases, including malaria (Coatney & Cooper, 1944).

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-9-19-14(23)11-25-18-21-15-12-7-5-6-8-13(12)20-16(15)17(24)22(18)10-4-2/h4-8,20H,2-3,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWVHKIKIWNTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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